Aptazapine maleate
Overview
Description
Aptazapine maleate, also known as CGS-7525A, is a tetracyclic antidepressant that was developed in the 1980s . It has noradrenergic and specific serotonergic activity . It antagonizes α2 adrenergic receptors approximately 10 times more effectively than mianserin, antagonizes 5-HT2 receptors, agonizes H1 receptors, and does not affect the reuptake of serotonin or norepinephrine . Although Aptazapine reached clinical trials, it was never marketed .
Molecular Structure Analysis
The molecular formula of Aptazapine maleate is C20H23N3O4 . The average molecular weight is 369.421 . The structure includes a tetracyclic core, which is common in many antidepressants .Physical And Chemical Properties Analysis
Aptazapine maleate has a water solubility of 2.7 mg/mL . Its logP values are 2.48 (ALOGPS) and 2.69 (Chemaxon) . The pKa (Strongest Basic) is 6.92 . It has a physiological charge of 1 , a hydrogen acceptor count of 2 , and a hydrogen donor count of 0 .Scientific Research Applications
1. Aptamer Therapeutics Development
Aptamers are short, single-stranded oligonucleotides used for various applications, including as potential diagnostic and therapeutic agents. The development of aptamers as therapeutic compounds has seen significant growth, with notable examples like Pegaptanib, the first aptamer therapeutic approved for human use. Aptazapine maleate's role in this field, particularly in targeted therapies, represents an important area of research (Bunka, Platonova, & Stockley, 2010); (Ng et al., 2006).
2. Role in Anticancer Aptamer Research
Aptazapine maleate is part of the broader research into aptamers for cancer therapy. Aptamers, also known as "chemical antibodies," are being explored as a new class of therapeutics for cancer treatment. Aptazapine maleate's involvement in this area is indicative of its potential in developing novel cancer therapies (Ireson & Kèlland, 2006).
3. Chemical Properties and Modification for Therapeutic Applications
Aptazapine maleate's chemical properties and potential modifications are critical in its application for therapeutic purposes. Aptamers, including those associated with aptazapine maleate, are being modified chemically to enhance their therapeutic efficacy, stability, and specificity (Adachi & Nakamura, 2019).
Mechanism of Action
properties
IUPAC Name |
(Z)-but-2-enedioic acid;17-methyl-6,14,17-triazatetracyclo[12.4.0.02,6.08,13]octadeca-2,4,8,10,12-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3.C4H4O4/c1-17-9-10-19-14-6-3-2-5-13(14)11-18-8-4-7-15(18)16(19)12-17;5-3(6)1-2-4(7)8/h2-8,16H,9-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTOHZLQMBVMPF-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
71576-40-4 (Parent) | |
Record name | Aptazapine maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071576415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aptazapine maleate | |
CAS RN |
71576-41-5 | |
Record name | Aptazapine maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071576415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | APTAZAPINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X768418RT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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